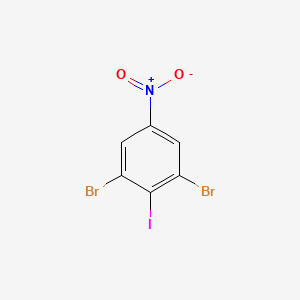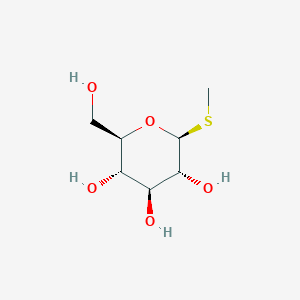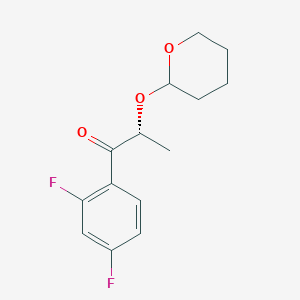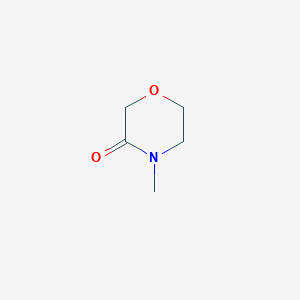
4-Methylmorpholin-3-on
Übersicht
Beschreibung
4-Methylmorpholin-3-one, also known as Morpholine, 4-methyl-, has the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a laboratory chemical used for scientific research and development .
Synthesis Analysis
The synthesis of 4-Methylmorpholin-3-one can be achieved from 2-Methylaminoethanol and Chloroacetyl chloride . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 4-Methylmorpholin-3-one consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed using specific software .Physical And Chemical Properties Analysis
4-Methylmorpholin-3-one is a liquid at room temperature . It has a molecular weight of 115.13 . More detailed physical and chemical properties can be found in the relevant papers .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
4-Methylmorpholin-3-on wird in der pharmazeutischen Forschung eingesetzt . Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen eingesetzt. Die Eigenschaften der Verbindung machen es zu einem wertvollen Gut bei der Entwicklung neuer Medikamente und Therapien.
Chemische Synthese
Im Bereich der chemischen Synthese spielt this compound eine entscheidende Rolle . Es wird als Basenkatalysator für die Erzeugung von Polyurethanen und anderen Reaktionen verwendet. Es wird auch bei der Synthese von N-Methylmorpholin-N-oxid eingesetzt, einem kommerziell wichtigen Oxidationsmittel .
Materialwissenschaft
This compound wird in der materialwissenschaftlichen Forschung eingesetzt . Seine einzigartigen Eigenschaften machen es nützlich bei der Entwicklung neuer Materialien und bei der Untersuchung von Materialeigenschaften.
Umweltwissenschaften
In der Umweltwissenschaft wird this compound auf seine Auswirkungen auf die Umwelt untersucht . Das Verständnis der Umweltauswirkungen dieser Verbindung ist entscheidend für ihren sicheren und verantwortungsvollen Einsatz.
Biochemie
This compound wird in der biochemischen Forschung eingesetzt . Es wird bei der Untersuchung biologischer Prozesse und bei der Entwicklung biochemischer Assays eingesetzt.
Medizinische Forschung
In der medizinischen Forschung wird this compound bei der Untersuchung von Krankheiten und der Entwicklung neuer Behandlungen eingesetzt .
Industrielle Anwendungen
This compound hat verschiedene industrielle Anwendungen . Es wird als Lösungsmittel für Farbstoffe, Harze, Wachse und Pharmazeutika verwendet. Es wirkt auch als Vernetzer bei der Herstellung von Polyurethanschaumstoffen, Elastomeren und Klebstoffen.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that morpholinones, a class of compounds to which 4-methylmorpholin-3-one belongs, can interact with various biological targets .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of 4-Methylmorpholin-3-one .
Biochemische Analyse
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Transport and Distribution
Information about any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is limited .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .
Eigenschaften
IUPAC Name |
4-methylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-2-3-8-4-5(6)7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQBGDBLZZPFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451557 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20721-78-2 | |
| Record name | 4-methylmorpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the specific 4-Methylmorpholin-3-one derivative discussed in the research paper interact with MDM2?
A1: The research paper focuses on the co-crystal structure of MDM2 with (2S,5R,6S)-2-benzyl-5,6-bis(4-chlorophenyl)-4-methylmorpholin-3-one. While the abstract doesn't provide specific details on the interaction, it implies that this specific derivative acts as an inhibitor of MDM2. [] This likely occurs through binding to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and the tumor suppressor protein p53.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



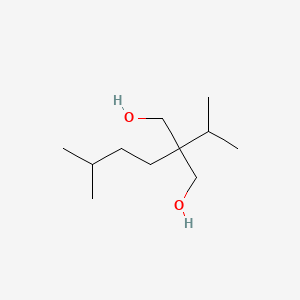

![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)
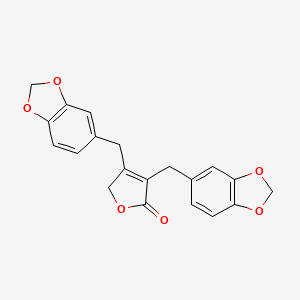

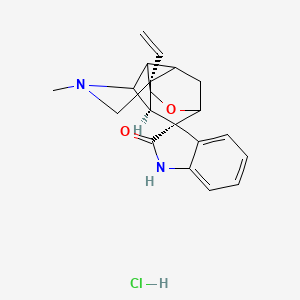

![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)


